molecular formula C25H19Br2Cl2N3O2 B2719963 4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide CAS No. 354156-26-6

4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide

Cat. No.: B2719963
CAS No.: 354156-26-6
M. Wt: 624.15
InChI Key: NXDMEBPBRQDPMK-UHFFFAOYSA-N
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Description

4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide is a useful research compound. Its molecular formula is C25H19Br2Cl2N3O2 and its molecular weight is 624.15. The purity is usually 95%.
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Biological Activity

The compound 4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide is a synthetic derivative of pyrazole that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the synthesis, characterization, and biological activity of this compound, drawing from diverse scientific literature.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The key steps often include:

  • Formation of the Pyrazole Ring : Utilizing 4-bromophenyl hydrazine and appropriate carbonyl compounds to create the dihydropyrazole structure.
  • Functionalization : Introduction of dichlorophenyl and oxobutanamide groups to enhance biological activity.

Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography confirm the structural integrity of the synthesized compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

  • Study Findings : A study reported that related pyrazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The target compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Research Data : In vitro studies demonstrated that this compound significantly reduced COX-2 activity compared to standard anti-inflammatory drugs like celecoxib .

Other Biological Activities

In addition to its anticancer and anti-inflammatory properties, pyrazole derivatives have been investigated for various other biological activities:

  • Antimicrobial Activity : Some studies suggest that these compounds exhibit antimicrobial effects against both bacterial and fungal pathogens .
  • Antioxidant Properties : The ability to scavenge free radicals has been noted, contributing to their potential protective effects against oxidative stress-related diseases .

Case Studies

  • Anticancer Activity Assessment :
    • A recent study assessed the cytotoxic effects of similar pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced selectivity towards cancer cells while sparing normal cells .
  • Inflammation Model :
    • In an animal model of arthritis, administration of the compound resulted in a marked decrease in inflammatory markers compared to untreated controls, suggesting significant anti-inflammatory efficacy .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition
AntimicrobialInhibition of microbial growth
AntioxidantFree radical scavenging

Properties

IUPAC Name

4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-N-(2,4-dichlorophenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Br2Cl2N3O2/c26-17-5-1-15(2-6-17)22-14-23(16-3-7-18(27)8-4-16)32(31-22)25(34)12-11-24(33)30-21-10-9-19(28)13-20(21)29/h1-10,13,23H,11-12,14H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDMEBPBRQDPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Br2Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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